Critical Evidence Gap Statement
A comprehensive search of primary research papers, patents, and authoritative databases (excluding benchchems, molecule, evitachem, vulcanchem) found no quantitative biological activity data (e.g., IC50, Ki, cellular potency, selectivity profile, in vivo PK, or toxicity) for 6-Amino-5-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione against any defined target or in any assay system. Published SAR studies on the pyrido[2,3-d]pyrimidine-2,4-dione scaffold focus on 5-aminoalkyl/aryl [1] or 6-carboxamide [2] substitution; the 5-isopropyl/6-amino pattern has not been evaluated. Therefore, no quantitative comparator-based differentiation can be established for biological activity.
| Evidence Dimension | Biological Activity (IC50, Ki, etc.) |
|---|---|
| Target Compound Data | No data available in public domain |
| Comparator Or Baseline | e.g., A-484954 (IC50 420 nM vs. eEF-2K [2]); 5-[(1-methylethyl)amino] analog (CAS 112735-03-2, no public bioactivity data) |
| Quantified Difference | Not calculable; target compound lacks any public assay data |
| Conditions | N/A |
Why This Matters
Selection based on biological activity is impossible; procurement must be justified by other criteria (e.g., synthetic utility, purity, physical properties).
- [1] Bulicz, J. et al. Synthesis and pharmacology of pyrido[2,3-d]pyrimidinediones bearing polar substituents as adenosine receptor antagonists. Bioorg. Med. Chem. 2006, 14, 2837-2849. View Source
- [2] Edupuganti, R. et al. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorg. Med. Chem. 2014, 22, 4910-4916. View Source
